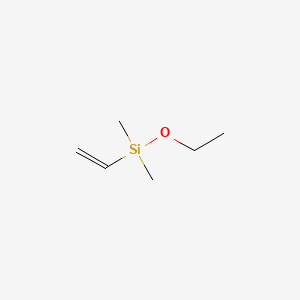

Ethoxydimethylvinylsilane

Descripción general

Descripción

Métodos De Preparación

Ethoxydimethylvinylsilane can be synthesized through several methods. One common synthetic route involves the reaction of vinyltrichlorosilane with ethanol in the presence of a base, such as sodium hydroxide, to produce dimethylethoxyvinylsilane . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods often involve continuous flow processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Electrochemical Coupling Reactions

Ethoxydimethylvinylsilane undergoes cathodic coupling reactions with ketones to form 1-oxa-2-silacyclopentane derivatives. These reactions proceed via radical intermediates stabilized by the silyl group, enabling regioselective cyclization.

Key Reaction Features

-

Mechanism : Electroreduction generates anion radicals that attack vinylsilane double bonds, forming cyclic intermediates.

-

Product : 1-Oxa-2-silacyclopentane derivatives, which can be oxidatively desilylated to 1,3-diols.

-

Conditions : DMF solvent, Et₄NOTs electrolyte, carbon fiber cathode.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ketones (e.g., acetone) | Cathodic coupling (-1.5 V vs SCE) | 1-Oxa-2-silacyclopentane derivatives | 86% |

| This compound | Electrochemical reduction | γ-TMS alcohols | 69–95% |

This regioselectivity is attributed to the electronic effect of the trimethylsilyl group , which stabilizes intermediates and directs bonding to the non-silylated olefin position .

Hydrolysis and Condensation Reactions

This compound undergoes hydrolysis of its ethoxy groups, forming silanols that undergo condensation to create siloxane networks.

Key Reaction Features

-

Mechanism : Hydrolysis produces silanol intermediates, which cross-link with other hydrolyzed silane species.

-

Applications : Used in silicone resin production and surface treatments (e.g., coatings, adhesives).

-

Conditions : Aqueous solutions, catalyzed by bases (e.g., triethylamine).

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | Water, base catalyst | 65°C, toluene/butanol solvent | Silanol intermediates |

| Condensation | Dimethyldimethoxysilane | Hydrolysis followed by heating | Siloxane cross-linked polymers |

Surface Modification Reactions

This compound participates in hydrophobization of silica surfaces , forming covalent bonds with hydroxyl groups.

Key Reaction Features

-

Mechanism : Hydrolyzed silanol groups react with silica’s surface hydroxyls, forming Si-O-Si bonds.

-

Applications : Water-repellent coatings, adhesives, and composites.

-

Conditions : Solvents (toluene, THF), catalysts (triethylamine).

| Surface Type | Modification Process | Result |

|---|---|---|

| Silica aerogels | Reaction with hydrolyzed this compound | Hydrophobic, thermally stable surfaces |

| Inorganic fillers | Hydrolysis and condensation | Enhanced adhesion in polymers |

Substitution Reactions

This compound undergoes substitution with nucleophiles (e.g., halogens, alcohols), replacing ethoxy groups to form new organosilicon compounds.

Key Reaction Features

-

Mechanism : Nucleophilic attack at silicon displaces ethoxy groups.

-

Applications : Synthesis of modified silanes for specialized coatings.

-

Conditions : Solvents (DCM, toluene), catalysts (e.g., Pt complexes).

| Nucleophile | Product | Applications |

|---|---|---|

| Hydrogen peroxide | Silanols/siloxanes | Oxidative cross-linking agents |

| Alcohols (e.g., methanol) | Alkoxy-substituted silanes | Adhesion promoters |

Mechanistic Insights

The vinyl group in this compound enables polymerization and cross-linking, while the ethoxy groups facilitate hydrolysis and condensation. The trimethylsilyl group stabilizes intermediates in electrochemical reactions, directing regioselective coupling .

This synthesis highlights this compound’s versatility in forming advanced materials, from diols to hydrophobic coatings, driven by its reactive functional groups and electronic properties .

Aplicaciones Científicas De Investigación

Chemical Applications

EDMVS is primarily utilized in the synthesis of various siloxanes and hybrid materials. Its reactivity stems from the presence of both ethoxy and vinyl groups, enabling it to participate in several polymerization processes.

Key Chemical Reactions:

- Polymer Synthesis: EDMVS is employed in the synthesis of polymethylvinylborosiloxanes (PMVBs) through direct polycondensation reactions, which are critical for creating silicone materials with tailored properties .

- Surface Modification: It is used to modify silica surfaces to enhance hydrophobicity and adhesion properties. Studies have shown that coatings derived from EDMVS exhibit improved water repellency and mechanical strength .

Table 1: Comparison of Silanes in Chemical Applications

| Silane Type | Structure | Key Application |

|---|---|---|

| Ethoxydimethylvinylsilane | C₆H₁₄O₂Si | Polymer synthesis, surface coatings |

| Dimethoxymethylvinylsilane | C₆H₁₄O₃Si | Similar applications with methoxy groups |

| Triethoxyvinylsilane | C₉H₂₀O₃Si | Silicone resin production |

Biological Applications

In the field of biology, EDMVS is being explored for its potential applications in drug delivery systems and biomedical devices. Its ability to form stable siloxane networks makes it suitable for encapsulating therapeutic agents.

Case Study: Drug Delivery Systems

- Research indicates that EDMVS-modified silica nanoparticles can effectively encapsulate drugs, enhancing their bioavailability and release profiles. The functionalization of silica with EDMVS improves the hydrophobicity of nanoparticles, facilitating better interaction with lipid membranes .

Medical Applications

The medical sector is investigating EDMVS for its role in creating biocompatible materials. Its unique properties allow for the development of coatings that can improve the performance of medical devices.

Case Study: Biocompatible Coatings

- A study highlighted the use of EDMVS in creating hydrophobic coatings on implantable devices, which can reduce protein adsorption and improve biocompatibility. This application is crucial for enhancing the longevity and performance of medical implants .

Industrial Applications

EDMVS finds extensive use in various industrial applications, particularly in the production of adhesives, sealants, and coatings. Its excellent adhesion properties make it a valuable component in formulating high-performance materials.

Key Industrial Uses:

- Adhesives and Sealants: EDMVS is incorporated into formulations to enhance adhesion to substrates like glass, metals, and plastics.

- Coatings: It is used in sol-gel processes to create protective coatings that offer resistance to moisture and UV radiation .

Table 2: Industrial Applications of EDMVS

| Application Type | Description |

|---|---|

| Adhesives | Enhances bonding strength on various substrates |

| Protective Coatings | Provides moisture resistance and UV protection |

| Sealants | Improves durability and adhesion in construction |

Mecanismo De Acción

The mechanism of action of dimethylethoxyvinylsilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the vinyl group, which can undergo polymerization and cross-linking reactions . The molecular targets and pathways involved include the formation of siloxane bonds and the interaction with other functional groups in the substrate .

Comparación Con Compuestos Similares

Ethoxydimethylvinylsilane can be compared with other similar compounds such as:

Dimethoxymethylvinylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups.

Vinyltrimethoxysilane: Contains three methoxy groups and is used in similar applications.

Triethoxyvinylsilane: Contains three ethoxy groups and is used in the production of silicone resins.

The uniqueness of dimethylethoxyvinylsilane lies in its specific combination of ethoxy and vinyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

Ethoxydimethylvinylsilane (DMeVES) is a silane compound with significant implications in various fields, particularly in material science and biochemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound for modifying surfaces and enhancing biological properties. This article explores the biological activity of DMeVES, focusing on its synthesis, functionalization, and applications in biological systems.

This compound has the molecular formula and a molecular weight of 130.26 g/mol. It is characterized by the presence of both ethoxy and vinyl groups, which contribute to its reactivity and versatility. The synthesis typically involves the reaction of vinylsilane derivatives with ethoxy groups under controlled conditions to yield high-purity DMeVES.

Antimicrobial Properties

Recent studies have demonstrated that DMeVES-modified silica nanoparticles exhibit notable antimicrobial activity. For instance, research indicated that silica nanoparticles functionalized with DMeVES showed enhanced hydrophobicity and antimicrobial properties against various pathogens. This modification not only improved the interaction with microbial membranes but also increased the stability of the nanoparticles in biological environments .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of DMeVES in biological systems. In vitro studies using human cell lines have shown that DMeVES at lower concentrations does not significantly affect cell viability, suggesting a favorable safety profile for potential biomedical applications . However, at higher concentrations, cytotoxic effects were observed, necessitating further investigation into dosage optimization.

Case Studies

Case Study 1: Antimicrobial Coatings

A study focused on the application of DMeVES in creating antimicrobial coatings for medical devices. The coatings demonstrated effective inhibition of bacterial growth on surfaces exposed to common pathogens such as Staphylococcus aureus and Escherichia coli. The hydrophobic nature of the coatings facilitated reduced biofilm formation, enhancing the longevity and safety of medical implants .

Case Study 2: Surface Modification for Drug Delivery

In another case study, DMeVES was utilized to modify polymeric surfaces for drug delivery systems. The functionalization improved drug loading capacity and release profiles due to enhanced interaction between the drug molecules and the modified surfaces. This approach showed promise in targeted delivery applications, particularly for hydrophobic drugs .

Table: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

ethenyl-ethoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-7-8(3,4)6-2/h6H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCZPTVOYXPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70364-11-3 | |

| Record name | Silane, ethenylethoxydimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70364-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063812 | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-83-2 | |

| Record name | Vinyldimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.